molecular formula C19H22N2O B8645403 Palonosetron-3-ene

Palonosetron-3-ene

Cat. No.: B8645403
M. Wt: 294.4 g/mol
InChI Key: DIDFYSQVOPVZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palonosetron-3-ene is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron-3-ene is primarily applied in oncology for preventing CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). Its mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting.

Efficacy Studies:
A study demonstrated that the combination of palonosetron with aprepitant (a neurokinin-1 receptor antagonist) and dexamethasone significantly improved antiemetic efficacy compared to traditional regimens . The results indicated complete protection from acute vomiting in 100% of patients receiving this combination therapy during their first cycle of chemotherapy .

StudyTreatment RegimenComplete Response Rate (Acute Nausea/Vomiting)Reference
1Palonosetron + Aprepitant + Dexamethasone100% / 98.6%
2Palonosetron + Dexamethasone85.5%
3Aprepitant + Palonosetron15% improvement over Dexamethasone

Combination Therapies

Research indicates that palonosetron is often used in combination with other agents to enhance its antiemetic properties. For instance, the addition of aprepitant has shown significant improvements in preventing both acute and delayed CINV when used alongside palonosetron .

Case Study Example:
In a randomized phase III trial comparing aprepitant plus palonosetron versus dexamethasone plus palonosetron for patients undergoing mFOLFOX6 chemotherapy, the aprepitant group exhibited a clinically meaningful improvement in complete response rates .

Safety Profile

This compound has been evaluated for its safety profile in various studies. It is generally well-tolerated, with side effects being minimal compared to older antiemetics. The most common adverse effects include headache and constipation, which are manageable.

Pediatric Applications

Recent studies have also explored the use of palonosetron in pediatric populations undergoing chemotherapy. The European Medicines Agency has recognized its potential for preventing CINV in children, indicating ongoing research into its pharmacokinetics and safety within this demographic .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2

InChI Key

DIDFYSQVOPVZQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A preferred process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is that in which the 2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is 2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one and is dehydrated to give (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, preferably wherein the dehydration is catalyzed with hydrochloric acid or sulfuric acid, and the (S)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is prepared by the preferred process described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.